molecular formula C10H20O3 B12569636 [(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol CAS No. 185685-24-9

[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol

Cat. No.: B12569636
CAS No.: 185685-24-9
M. Wt: 188.26 g/mol
InChI Key: ZCOJPPMLWJBSJH-BDAKNGLRSA-N
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Description

[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol is a chemical compound with a complex structure that includes a dioxane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol typically involves the formation of the dioxane ring followed by the introduction of the methanol group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. The methanol group can then be introduced through a subsequent reaction, such as reduction or substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methanol group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with receptors or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol can be compared with other similar compounds, such as:

These compounds share a similar dioxane ring structure but differ in their functional groups, which can lead to different chemical properties and applications

Properties

CAS No.

185685-24-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

[(4R,6S)-2,2-dimethyl-6-propan-2-yl-1,3-dioxan-4-yl]methanol

InChI

InChI=1S/C10H20O3/c1-7(2)9-5-8(6-11)12-10(3,4)13-9/h7-9,11H,5-6H2,1-4H3/t8-,9+/m1/s1

InChI Key

ZCOJPPMLWJBSJH-BDAKNGLRSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](OC(O1)(C)C)CO

Canonical SMILES

CC(C)C1CC(OC(O1)(C)C)CO

Origin of Product

United States

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